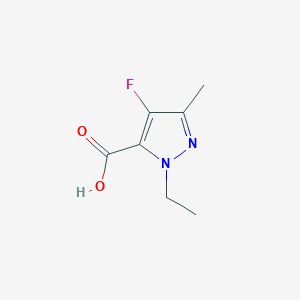
1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-3-methyl-1H-pyrazole with ethyl bromide under basic conditions to introduce the ethyl group. The carboxylic acid functionality is then introduced through oxidation reactions .
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and subsequent functionalization steps .
化学反应分析
Types of Reactions: 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the carboxylic acid group.
Substitution: Halogen substitution reactions are common, where the fluorine atom can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups .
科学研究应用
1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
相似化合物的比较
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a chlorine atom instead of fluorine.
1-Methyl-3-ethyl-4-fluoro-1H-pyrazole-5-carboxylic acid: Similar but with a methyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence its reactivity and interactions with biological targets .
生物活性
1-Ethyl-4-fluoro-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and agriculture.
This compound has the following chemical characteristics:
- Molecular Formula : C7H9FN2O2
- Molecular Weight : 172.16 g/mol
- CAS Number : 2243003-72-5
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4-fluoro-3-methyl-1H-pyrazole with ethyl bromide under basic conditions, followed by oxidation to introduce the carboxylic acid functionality .
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazoles, including this compound, exhibit significant anticancer activity. The compound has shown efficacy against various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Inhibition assays have shown that it possesses activity against several bacterial strains, indicating potential use as an antibacterial agent .
Anti-inflammatory Effects
Research has indicated that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The selectivity and potency of these compounds in inhibiting COX enzymes make them promising candidates for developing anti-inflammatory medications .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways.
The presence of the fluorine atom is significant as it can enhance the compound's reactivity and interaction with biological targets compared to other similar compounds without fluorine .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Structure | Moderate anticancer activity |
| 1-Methyl-3-ethyl-4-fluoro-1H-pyrazole-5-carboxylic acid | Structure | Lower antimicrobial activity |
Study on Anticancer Activity
A study published in ACS Omega reported that a series of pyrazole derivatives exhibited potent antiproliferative activities against various cancer cell lines. Among these, 1-Ethyl-4-fluoro-3-methyl-1H-pyrazole derivatives showed particularly strong effects on breast and liver cancer cells, with IC50 values indicating effective growth inhibition .
Study on Anti-inflammatory Effects
Another study focused on evaluating the anti-inflammatory properties of pyrazole derivatives using carrageenan-induced paw edema models in rats. The results demonstrated that certain derivatives exhibited significant anti-inflammatory effects comparable to standard treatments like diclofenac sodium .
属性
分子式 |
C7H9FN2O2 |
|---|---|
分子量 |
172.16 g/mol |
IUPAC 名称 |
2-ethyl-4-fluoro-5-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9FN2O2/c1-3-10-6(7(11)12)5(8)4(2)9-10/h3H2,1-2H3,(H,11,12) |
InChI 键 |
MRJQHJOUTIOGPF-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C(=N1)C)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















